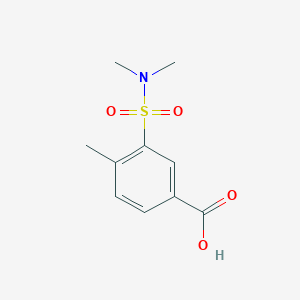

3-(Dimethylsulfamoyl)-4-methylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylsulfamoyl)-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-7-4-5-8(10(12)13)6-9(7)16(14,15)11(2)3/h4-6H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMRRQKZWHODFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 3 Dimethylsulfamoyl 4 Methylbenzoic Acid and Analogues

Conventional and Modern Synthetic Routes to 3-(Dimethylsulfamoyl)-4-methylbenzoic acid

The synthesis of this compound is typically achieved through a multi-step process that involves the strategic introduction of the sulfamoyl and carboxylic acid functionalities onto a substituted benzene (B151609) ring.

Preparation of Key Starting Materials

The primary starting material for the synthesis of this compound is 4-methylbenzoic acid. This readily available precursor undergoes chlorosulfonation to introduce a chlorosulfonyl group at the 3-position of the benzene ring. This reaction is a crucial step in preparing the key intermediate, 3-(chlorosulfonyl)-4-methylbenzoic acid. chemicalbook.com

The chlorosulfonation is typically carried out by reacting 4-methylbenzoic acid with chlorosulfonic acid, often with heating. The reaction mixture is then carefully quenched, for example, by pouring it onto ice, which leads to the precipitation of the desired 3-(chlorosulfonyl)-4-methylbenzoic acid.

Reaction Pathways for Sulfamoylation

The introduction of the dimethylsulfamoyl group is achieved through the reaction of the 3-(chlorosulfonyl)-4-methylbenzoic acid intermediate with dimethylamine (B145610). This nucleophilic substitution reaction at the sulfonyl chloride functional group is a fundamental step in the synthesis. The reactivity of the chloroformyl group is significantly higher than that of the chlorosulfonyl group, which allows for selective reactions if both are present. researchgate.net

The reaction conditions for sulfamoylation can be controlled to achieve the desired product. For instance, reacting the chlorosulfonyl intermediate with an amine, such as ethylamine, is typically conducted at room temperature.

Techniques for Carboxylic Acid Functionalization

The carboxylic acid group of this compound can be functionalized to produce a variety of derivatives, such as esters and amides.

One common method for esterification involves the conversion of the carboxylic acid to its corresponding acid chloride. This is often achieved by refluxing the carboxylic acid with thionyl chloride. chemicalbook.com The resulting benzoyl chloride can then be reacted with an alcohol to form the ester. For example, methyl 3-(chlorosulfonyl)-4-methylbenzoate can be synthesized by refluxing 3-(chlorosulfonyl)-4-methylbenzoic acid with thionyl chloride, followed by the addition of methanol. chemicalbook.com Another approach to esterification is the reaction of the carboxylic acid with an alcohol in the presence of a suitable catalyst. google.com

Amide bond formation is another key functionalization technique. The carboxylic acid can be coupled with an amine using a variety of modern coupling reagents. This method is widely used in the synthesis of a diverse range of amide derivatives.

Synthesis of Diverse Derivatives of this compound

The structural framework of this compound allows for the synthesis of a wide array of derivatives through modifications at the sulfamoyl moiety and the benzoic acid ring.

Derivatization Strategies at the Sulfamoyl Moiety

The sulfamoyl group offers a prime site for derivatization. By utilizing the key intermediate, 3-(chlorosulfonyl)-4-methylbenzoic acid, a variety of amines can be introduced to generate a library of N-substituted sulfamoyl derivatives.

For instance, reacting 3-(chlorosulfonyl)-4-methylbenzoic acid with different primary or secondary amines allows for the synthesis of analogues with varying alkyl or aryl substituents on the nitrogen atom of the sulfamoyl group. An example of this is the synthesis of 3-(ethylsulfamoyl)-4-methylbenzoic acid by reacting the chlorosulfonyl intermediate with ethylamine. Similarly, reaction with a substituted aniline, such as 4-fluoroaniline, can yield compounds like 3-(4-Fluoro-phenylsulfamoyl)-4-methyl-benzoic acid. scbt.com

| Starting Material | Reagent | Product |

| 3-(chlorosulfonyl)-4-methylbenzoic acid | Dimethylamine | This compound |

| 3-(chlorosulfonyl)-4-methylbenzoic acid | Ethylamine | 3-(Ethylsulfamoyl)-4-methylbenzoic acid |

| 3-(chlorosulfonyl)-4-methylbenzoic acid | 4-Fluoroaniline | 3-(4-Fluoro-phenylsulfamoyl)-4-methyl-benzoic acid scbt.com |

Structural Modifications of the Benzoic Acid Ring

The benzoic acid ring of this compound can be modified through various aromatic substitution reactions. These modifications can be performed on the starting materials or on the final compound, depending on the desired outcome and the compatibility of the functional groups.

Electrophilic aromatic substitution reactions, such as halogenation and nitration, can introduce new substituents onto the benzene ring. For example, the chlorination of p-methylbenzoic acid can lead to 3,5-dichloro-4-methylbenzoic acid, which could then be taken through the sulfamoylation pathway. google.com Nitration of benzoic acid derivatives, typically using a mixture of nitric and sulfuric acids, is another common modification. aiinmr.comorgsyn.org

Furthermore, the carboxylic acid and methyl groups on the ring can be the sites of various chemical transformations. The carboxylic acid can be converted to esters and amides, leading to a wide range of derivatives. Examples of such derivatives include naphthalen-1-yl 3-(N,N-dimethylsulfamoyl)-4-methylbenzoate and (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-3-(N,N-dimethylsulfamoyl)-4-methylbenzamide. caymanchem.comcaymanchem.com The methyl group could potentially undergo oxidation or halogenation to introduce further functionality.

| Modification Type | Example Reaction | Potential Product |

| Halogenation | Chlorination of 4-methylbenzoic acid | 3,5-dichloro-4-methylbenzoic acid derivatives google.com |

| Nitration | Nitration of a benzoic acid derivative | Nitro-substituted analogues aiinmr.comorgsyn.org |

| Esterification | Reaction with 1-naphthol | naphthalen-1-yl 3-(N,N-dimethylsulfamoyl)-4-methylbenzoate caymanchem.com |

| Amidation | Coupling with (S)-valinamide | (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-3-(N,N-dimethylsulfamoyl)-4-methylbenzamide caymanchem.com |

Regioselective Synthesis Approaches for Analogues

The regioselective synthesis of analogues of this compound is governed by the directing effects of the substituents already present on the aromatic ring: the methyl group (-CH₃), the dimethylsulfamoyl group (-SO₂N(CH₃)₂), and the carboxylic acid group (-COOH). During electrophilic aromatic substitution, these groups influence the position of incoming electrophiles.

Ortho-, Para-Directing Group: The methyl group is an activating, ortho-, para-director due to its electron-donating nature (hyperconjugation).

Meta-Directing Groups: The dimethylsulfamoyl and carboxylic acid groups are deactivating, meta-directors because of their strong electron-withdrawing properties.

Synthesizing analogues involves navigating the competing influences of these groups. For instance, introducing a new substituent onto the this compound backbone would likely be directed to the position meta to the sulfamoyl and carboxyl groups and ortho to the methyl group (position 5). The specific outcome depends on the reaction conditions and the steric hindrance imposed by the existing bulky sulfamoyl group. Achieving alternative substitution patterns often requires a multi-step synthetic sequence where functional groups are introduced in a specific order or temporary blocking groups are used to control regioselectivity.

| Substituent | Electronic Effect | Directing Influence | Relative Reactivity |

| -CH₃ (Methyl) | Electron-donating | Ortho, Para | Activating |

| -SO₂N(CH₃)₂ (Dimethylsulfamoyl) | Electron-withdrawing | Meta | Deactivating |

| -COOH (Carboxylic Acid) | Electron-withdrawing | Meta | Deactivating |

Emerging Synthetic Methodologies for Sulfonamides and Carboxylic Acids

Recent innovations in synthetic chemistry offer powerful tools for the construction of molecules containing sulfonamide and carboxylic acid moieties. These methods often provide milder reaction conditions, greater functional group tolerance, and novel pathways that bypass traditional multi-step sequences.

A significant advancement is the direct conversion of carboxylic acids into sulfonamides through photocatalytic decarboxylative amidosulfonation. researchgate.netrsc.org This methodology represents a paradigm shift, as sulfonamides have long been considered bioisosteric replacements for carboxylic acids, yet a direct synthetic conversion was previously elusive. rsc.org

This technique typically employs a dual catalytic system, combining a visible-light-absorbing photocatalyst (e.g., an acridine-based catalyst) with a copper catalyst. researchgate.netrsc.org The process is initiated by the photocatalyst, which facilitates the decarboxylation of the carboxylic acid to generate an alkyl or aryl radical. This radical is then trapped in a copper-catalyzed process to form a sulfur-nitrogen bond, ultimately yielding the desired sulfonamide. researchgate.net

The key advantages of this method include:

Direct Conversion: It allows for a one-step synthesis of sulfonamides directly from abundant carboxylic acid feedstocks. rsc.org

Broad Scope: The reaction is applicable to a wide range of aliphatic and aromatic carboxylic acids. thieme-connect.de

Functional Group Tolerance: The mild conditions are compatible with various functional groups, enabling late-stage functionalization of complex molecules. acs.org

This approach is particularly valuable for creating C(sp³)–sulfonamide bonds, which are not readily accessible through traditional methods like Sandmeyer-type reactions. rsc.org

| Feature | Description | Catalyst System | Key Transformation |

| Methodology | Direct Decarboxylative Amidosulfonation (DDAS) | Dual Catalysis: Acridine photocatalyst + Copper catalyst | R-COOH → R-SO₂-NR'R'' |

| Mechanism | Visible light-induced radical generation from carboxylic acid followed by Cu-catalyzed S-N bond formation. researchgate.net | N-methyl 9-mesitylacridinium perchlorate, CuF₂ | Carboxylic Acid → Sulfinic Acid → Sulfonamide |

| Application | Synthesis of aliphatic and aromatic sulfonamides and sulfonyl azides. rsc.orgrsc.org | Visible Light (e.g., 400 nm) | One-pot conversion of amide coupling partners. acs.orgnih.gov |

The use of amino acids as precursors for sulfonamide synthesis has become a prominent area of research. researchgate.netresearchgate.net This approach offers numerous advantages over traditional methods that rely on simple amines, which can have drawbacks. researchgate.netnih.gov Amino acids provide a versatile platform for creating structurally diverse and biologically relevant sulfonamides. researchgate.netnih.gov

The fundamental reaction involves the nucleophilic attack of the amino group of the amino acid on an activated sulfonyl species, most commonly a sulfonyl chloride. researchgate.netnih.gov The reaction is typically carried out under mild, aqueous basic conditions, using a base like sodium hydroxide (B78521) or sodium carbonate to scavenge the HCl produced. researchgate.netmdpi.comcihanuniversity.edu.iq

Key principles and advantages of this methodology include:

Biological Relevance: Amino acids are fundamental biological building blocks, and incorporating them into sulfonamide structures can lead to compounds with interesting pharmacological properties. nih.gov

Chirality and Stereochemistry: The inherent chirality of amino acids can be transferred to the final sulfonamide product, which is crucial for drug discovery. researchgate.netresearchgate.net

Structural Diversity: The wide variety of natural and unnatural amino acid side chains allows for the synthesis of a large library of diverse sulfonamides. nih.gov

Green Chemistry: The use of water as a solvent and mild reaction conditions aligns with the principles of green chemistry. researchgate.netresearchgate.netresearchgate.net

| Parameter | Description |

| Starting Materials | Amino Acid (e.g., Valine, Alanine, Leucine) and a Sulfonyl Chloride (e.g., Benzenesulfonyl chloride). researchgate.netresearchgate.netcihanuniversity.edu.iq |

| Reaction Conditions | Aqueous basic medium (e.g., 2% NaOH solution) at room temperature. cihanuniversity.edu.iq |

| Mechanism | Nucleophilic substitution: The amino group of the amino acid attacks the electrophilic sulfur atom of the sulfonyl chloride. researchgate.netnih.gov |

| Advantages | Utilizes readily available, chiral, and biocompatible precursors; often proceeds under mild, environmentally friendly conditions. researchgate.netnih.gov |

Advanced Spectroscopic and Analytical Characterization in Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds, providing detailed information about the chemical environment of individual atoms. For 3-(Dimethylsulfamoyl)-4-methylbenzoic acid, both ¹H and ¹³C NMR spectroscopy are utilized to confirm the connectivity and arrangement of atoms within the molecule.

The structural confirmation often begins with the analysis of its precursor, 3-(chlorosulfonyl)-4-methylbenzoic acid. The ¹H NMR spectrum of this precursor in DMSO-d6 is expected to show distinct signals corresponding to the aromatic protons and the methyl group. Following the reaction with dimethylamine (B145610) to yield this compound, the resulting NMR spectra would exhibit characteristic changes that confirm the successful substitution.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to display several key signals. The protons of the dimethylsulfamoyl group would appear as a singlet, typically in the range of δ 2.6-2.8 ppm. The methyl group attached to the aromatic ring would also produce a singlet, expected around δ 2.5-2.7 ppm. The aromatic protons will present a more complex splitting pattern. The proton at the C2 position, being adjacent to the carboxylic acid and the sulfonamide group, would likely appear as a doublet. The proton at C5, situated between the methyl group and a proton, would appear as a doublet, and the proton at C6 would likely be a doublet of doublets due to coupling with the neighboring protons. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a significantly downfield chemical shift, typically above δ 10 ppm, which would be exchangeable with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear at the most downfield region, typically between δ 165-175 ppm. The aromatic carbons would resonate in the range of δ 120-150 ppm, with their specific shifts influenced by the attached functional groups. The carbon of the methyl group attached to the ring would be found in the upfield region, around δ 20-25 ppm, while the carbons of the dimethylamino group would be expected around δ 35-45 ppm.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Carboxylic Acid | >10 | Broad Singlet | 1H | -COOH |

| Aromatic | ~8.0-8.2 | d | 1H | H-2 |

| Aromatic | ~7.8-8.0 | dd | 1H | H-6 |

| Aromatic | ~7.4-7.6 | d | 1H | H-5 |

| Dimethylamino | ~2.7 | s | 6H | -N(CH₃)₂ |

| ¹³C NMR | Predicted Chemical Shift (δ ppm) | Assignment |

| Carbonyl | ~168 | C=O |

| Aromatic | ~145 | C-4 |

| Aromatic | ~138 | C-3 |

| Aromatic | ~135 | C-1 |

| Aromatic | ~132 | C-6 |

| Aromatic | ~130 | C-2 |

| Aromatic | ~125 | C-5 |

| Dimethylamino | ~38 | -N(CH₃)₂ |

| Methyl | ~20 | -CH₃ |

Utilization of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) in Compound Verification

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques that provide complementary information for the verification of the structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. The C=O stretching of the carboxylic acid would appear as a strong, sharp peak around 1700 cm⁻¹. The S=O stretching vibrations of the sulfonamide group are expected to produce two strong bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). The C-N stretching of the dimethylamino group would be observed in the fingerprint region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring would be seen in the 1450-1600 cm⁻¹ region.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Carboxylic Acid O-H | 2500-3300 (broad) |

| Aromatic C-H | 3000-3100 |

| Carboxylic Acid C=O | 1680-1720 |

| Aromatic C=C | 1450-1600 |

| Sulfonamide S=O (asymmetric) | 1330-1370 |

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound (C₁₀H₁₃NO₄S), the expected molecular weight is approximately 243.28 g/mol . In an electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 244 or the deprotonated molecule [M-H]⁻ at m/z 242. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. Fragmentation patterns can also offer structural insights. Common fragmentation pathways could include the loss of the dimethylamino group, the entire dimethylsulfamoyl group, or the carboxylic acid group.

Elemental Analysis and Chromatographic Techniques for Purity Assessment

Beyond structural elucidation, confirming the elemental composition and assessing the purity of a synthesized compound are critical steps.

Elemental Analysis: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This experimental data is then compared with the theoretical values calculated from the molecular formula to verify the empirical formula of the synthesized compound. For this compound (C₁₀H₁₃NO₄S), the theoretical elemental composition is approximately:

Carbon (C): 49.37%

Hydrogen (H): 5.39%

Nitrogen (N): 5.76%

Oxygen (O): 26.31%

Sulfur (S): 13.18%

A close correlation between the experimentally determined percentages and these theoretical values provides strong evidence for the compound's identity and purity.

Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage |

|---|---|---|

| Carbon | C | 49.37% |

| Hydrogen | H | 5.39% |

| Nitrogen | N | 5.76% |

| Oxygen | O | 26.31% |

Chromatographic Techniques: Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are extensively used to assess the purity of non-volatile organic compounds like this compound. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (such as acetonitrile (B52724) or methanol), would be suitable for this purpose. The compound would be detected using a UV detector, likely at a wavelength where the aromatic ring shows strong absorbance. A pure sample should ideally show a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities, and their relative peak areas can be used to quantify the purity of the sample. Gas chromatography (GC) could also be employed after derivatization of the carboxylic acid group to a more volatile ester.

The combination of these advanced spectroscopic and analytical techniques provides a robust framework for the comprehensive characterization of this compound, ensuring its structural integrity and purity.

Chemical Reactivity and Mechanistic Investigations of 3 Dimethylsulfamoyl 4 Methylbenzoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that serves as a primary site for a variety of chemical transformations. In 3-(Dimethylsulfamoyl)-4-methylbenzoic acid, this group can undergo reactions typical of aromatic carboxylic acids, including conversion to amides, esters, and acid chlorides, as well as participating in various coupling reactions. The reactivity of the carboxyl group is influenced by the electronic effects of the other substituents on the aromatic ring—the electron-donating methyl group and the electron-withdrawing dimethylsulfamoyl group.

The conversion of the carboxylic acid moiety of this compound into an amide is a fundamental transformation in organic synthesis. This can be achieved through direct condensation with amines or via activation of the carboxylic acid.

One general and effective method for direct amide formation involves the use of titanium tetrachloride (TiCl₄) as a mediator. In this procedure, the carboxylic acid is treated with an amine in the presence of TiCl₄ in a solvent like pyridine (B92270) at elevated temperatures. nih.gov This method is applicable to a wide range of substrates, providing the corresponding amides in moderate to excellent yields and high purity after a simple work-up. nih.gov For this compound, this would involve reacting it with a primary or secondary amine under these conditions.

| Parameter | Condition | Reference |

|---|---|---|

| Reagent | Titanium tetrachloride (TiCl₄) | nih.gov |

| Solvent | Pyridine | nih.gov |

| Temperature | 85 °C | nih.gov |

| Reactants | Carboxylic acid and primary/secondary amine | nih.gov |

| Yield | Moderate to Excellent | nih.gov |

Alternatively, amide bonds can be formed using various coupling reagents that activate the carboxylic acid by converting the hydroxyl group into a better leaving group. More contemporary and "green" approaches avoid traditional coupling reagents altogether. One such method involves the one-pot conversion of a carboxylic acid to a thioester intermediate, which then reacts directly with an amine to form the amide. nih.gov This process can be performed under neat conditions or in green solvents, minimizing waste. nih.gov

The functional groups of this compound allow it to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. The carboxylic acid itself can act as a directing group for C-H functionalization. For instance, cobalt-catalyzed methods have been developed for the coupling of benzoic acids with alkynes, styrenes, and 1,3-dienes. nih.gov These reactions typically proceed at the less sterically hindered C-H bond ortho to the carboxylate directing group. nih.gov

Furthermore, after conversion to an amide derivative, the molecule can undergo transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, a powerful tool for forming C-C bonds, can be applied to amide derivatives. nih.govresearchgate.netrsc.org In these reactions, the amide group, often after N-activation (e.g., as an N-acetyl or N-Boc derivative), can act as an electrophilic partner, where the Ar-N bond is cleaved and replaced by an Ar-Ar' bond. nih.govrsc.orgresearchgate.net This palladium- or nickel-catalyzed reaction with an organoboron reagent provides a route to diverse biaryl structures. researchgate.netrsc.org For example, the corresponding N-activated amide of this compound could be coupled with various aryl boronic acids to synthesize complex substituted biaryls. researchgate.net

Reactivity Profiles of the Sulfamoyl Moiety

The N,N-dimethylsulfamoyl group (–SO₂N(CH₃)₂) is a strong electron-withdrawing group. Its reactivity is primarily centered on the sulfur-nitrogen bond. This bond is generally stable but can be cleaved under specific, often harsh, reaction conditions. The reactivity of this moiety is crucial in contexts where it is used as a directing group or a protecting group that may need to be removed at a later synthetic stage.

The hydrolysis of the S-N bond in sulfonamides typically requires strong acidic conditions and elevated temperatures due to the stability of the bond. researchgate.net The mechanism of acid-catalyzed hydrolysis can vary depending on the acid concentration and the specific structure of the sulfonamide. researchgate.net

Studies on N,N'-diarylsulfamides have shown a shift in mechanism from a bimolecular A2 mechanism in lower acidity regions to a unimolecular A1 mechanism in highly concentrated acid solutions. researchgate.net

A2 Mechanism: In this bimolecular pathway, a protonated sulfonamide is attacked by a water molecule in the rate-determining step. researchgate.net

A1 Mechanism: In this unimolecular pathway, the protonated sulfonamide undergoes slow S-N bond cleavage to form a sulfonyl cation intermediate, which is then rapidly captured by water. researchgate.net

The hydrolysis of N-alkyl sulfamates has also been shown to proceed via a specific acid-catalyzed mechanism involving an N-protonated species. nih.gov For this compound, it is expected that the hydrolysis of the dimethylsulfamoyl group would require forcing acidic conditions, likely proceeding through a similar A2 or A1 pathway involving protonation on the nitrogen atom followed by nucleophilic attack by water on the sulfur atom or unimolecular cleavage. researchgate.net In some cases with specific substitution patterns, alkaline hydrolysis of sulfonamides can proceed through novel elimination mechanisms, although this is less common. rsc.org

Aromatic Ring Reactivity and Electronic Effects of Substituents

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the interplay of the electronic effects of its three substituents.

-CH₃ (Methyl group): The methyl group is an electron-donating group (EDG) through induction and hyperconjugation. It is an activating group and directs incoming electrophiles to the ortho and para positions. quora.com

-COOH (Carboxylic acid group): The carboxyl group is an electron-withdrawing group (EWG) due to both induction and resonance. It is a deactivating group and directs incoming electrophiles to the meta position. libretexts.orglibretexts.org

-SO₂N(CH₃)₂ (Dimethylsulfamoyl group): The dimethylsulfamoyl group is a strong electron-withdrawing group, primarily through a powerful inductive effect from the highly electronegative oxygen and nitrogen atoms attached to the sulfur. It is strongly deactivating and a meta-director.

The positions on the aromatic ring are influenced by these competing effects. The methyl group at position 4 activates positions 3 and 5 (ortho to it) and position 1 (para to it). The carboxyl group at position 1 deactivates the ring and directs to positions 3 and 5 (meta to it). The sulfamoyl group at position 3 deactivates the ring and directs to positions 1 and 5 (meta to it).

Considering the combined influence:

Position 5 is meta to both the -COOH and -SO₂N(CH₃)₂ groups and ortho to the activating -CH₃ group.

Position 2 is ortho to -COOH, ortho to -SO₂N(CH₃)₂, and meta to -CH₃.

Position 6 is ortho to -COOH and meta to both -CH₃ and -SO₂N(CH₃)₂.

Theoretical and Computational Studies of Reaction Mechanisms

Computational chemistry provides valuable insights into the structure, properties, and reactivity of molecules like this compound. Density Functional Theory (DFT) and other molecular orbital methods can be used to model reaction mechanisms and predict electronic properties. acs.orgacs.org

Studies on substituted benzoic acids have utilized computational methods to investigate their self-association in solution, which can influence crystallization behavior. acs.orgucl.ac.uk Molecular dynamics (MD) simulations and DFT calculations help identify dominant intermolecular interactions, such as hydrogen bonding and π-π stacking, in different solvents. acs.orgucl.ac.uk

Role As a Key Synthetic Intermediate and Building Block in Complex Molecular Architectures

Utility in the Synthesis of Varied Sulfonamide-Containing Chemical Entities

The compound is a key precursor for the synthesis of a range of molecules that retain the core sulfonamide functional group. The carboxylic acid moiety provides a reactive handle for derivatization through common organic reactions such as esterification and amidation. This allows for the coupling of the 3-(dimethylsulfamoyl)-4-methylbenzoyl scaffold to various other chemical fragments, including alcohols, amines, and amino acids.

For example, the carboxylic acid can be activated and reacted with an alcohol to form an ester or with an amine to form an amide. These reactions are fundamental in synthetic chemistry and are used to build molecular complexity. Two specific examples of this utility are the synthesis of naphthalen-1-yl 3-(N,N-dimethylsulfamoyl)-4-methylbenzoate (NMDMSB) and (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-3-(N,N-dimethylsulfamoyl)-4-methylbenzamide (AB-MDMSBA). caymanchem.comcaymanchem.com In the formation of NMDMSB, the carboxylic acid group of the parent compound is esterified with 1-naphthol. caymanchem.com In the synthesis of AB-MDMSBA, an amide bond is formed between the carboxylic acid and the amino group of the L-valinamide. caymanchem.com These transformations highlight how 3-(Dimethylsulfamoyl)-4-methylbenzoic acid serves as a foundational structure for creating more elaborate sulfonamide-containing molecules for research and forensic applications. caymanchem.comcaymanchem.comcaymanchem.com

Integration into Multi-Component Reaction Sequences for Enhanced Molecular Complexity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are highly valued for their efficiency in generating molecular diversity. researchgate.net The functional groups present in this compound make it a suitable candidate for participation in well-known isocyanide-based MCRs, such as the Passerini and Ugi reactions. wikipedia.orgbeilstein-journals.org

The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgmdpi.com In this context, this compound could serve as the carboxylic acid component, contributing its unique sulfonamide-bearing aromatic scaffold to the final product. nih.govnih.gov

Similarly, the Ugi four-component reaction (U-4CR) involves a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide, resulting in the formation of an α-acylamino amide. beilstein-journals.orgmdpi.com The inclusion of this compound as the acid component would allow for the direct incorporation of its structure into peptide-like scaffolds in a single, efficient step. nih.govnih.gov The ability to participate in such reactions underscores its potential as a building block for the rapid generation of complex and diverse molecular libraries.

Application in the Construction of Biologically Relevant Scaffolds for Research Applications

The structural framework of this compound is a valuable starting point for the development of molecules intended for biological and medicinal research. Its derivatives have been identified as analytical reference standards for forensic applications, particularly in the context of synthetic cannabinoids. caymanchem.comcaymanchem.com

The compound's inherent structure is a hybrid of sulfamoyl and carboxylic acid functionalities. This dual character is preserved and exploited when it is used as a precursor to create larger, more complex molecules. The derivatives NMDMSB and AB-MDMSBA are prime examples of this application. caymanchem.comcaymanchem.com Both molecules are classified as analytical reference standards that are structurally analogous to known synthetic cannabinoids, making them important tools for forensic and research laboratories. caymanchem.comcaymanchem.comcfsre.org The synthesis of these compounds leverages the carboxylic acid group for derivatization while maintaining the dimethylsulfamoyl moiety as a key structural feature.

| Derivative Name | Formal Name | Molecular Formula | Application | Reference |

|---|---|---|---|---|

| NMDMSB | naphthalen-1-yl 3-(N,N-dimethylsulfamoyl)-4-methylbenzoate | C₂₀H₁₉NO₄S | Analytical reference standard structurally similar to known synthetic cannabinoids. | caymanchem.com |

| AB-MDMSBA | (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-3-(N,N-dimethylsulfamoyl)-4-methylbenzamide | C₁₅H₂₃N₃O₄S | Analytical reference standard structurally similar to known synthetic cannabinoids. | caymanchem.com |

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental to medicinal chemistry. Benzoic acid and its derivatives are common starting materials for the synthesis of various heterocyclic systems. nahrainuniv.edu.iquobaghdad.edu.iq The functional groups on this compound provide potential pathways for its use in constructing novel heterocycles.

While specific examples of its use are not extensively documented, general synthetic strategies support this potential application. For instance, the carboxylic acid group can be converted into other functional groups that can participate in cyclization reactions. mdpi.comunimi.itunimi.it Furthermore, the aromatic ring itself can be functionalized through electrophilic substitution, followed by an intramolecular reaction to form a new fused ring system. Acid-mediated cyclization reactions are a known method for creating complex polycyclic structures from appropriately substituted aromatic precursors. nih.govresearchgate.net The presence of both the carboxylic acid and the sulfonamide group offers multiple avenues for chemical modification and subsequent cyclization to generate novel heterocyclic scaffolds for further investigation.

Elucidation of Structure Activity Relationships Sar Within Sulfamoyl Benzoic Acid Derivatives

Structure-Guided Design and Optimization Approaches for Analogues

The rational design of analogues often begins with a known active compound or "hit" scaffold, which is then systematically modified to enhance desired properties like potency and selectivity. A prominent example of this approach involved the development of specific agonists for the Lysophosphatidic acid (LPA) receptor 2 (LPA2), a G protein-coupled receptor (GPCR) involved in cellular processes like preventing programmed cell death. nih.gov

Researchers initiated their studies with a known, non-specific LPA receptor ligand, GRI977143, as a template scaffold. nih.gov Through a structure-guided medicinal chemistry approach, an isosteric replacement was made, substituting a sulfur group in the original molecule with a sulfamoyl moiety (-NH-SO₂-). nih.govacs.org This led to the creation of a new sulfamoyl benzoic acid (SBA) scaffold. This initial modification aimed to improve LPA2 subtype agonist specificity and eliminate undesired antagonist activity at other receptors like LPA3. nih.gov

The new SBA scaffold, specifically 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid, was identified as an optimal template for further lead optimization. nih.gov This compound, while having modest potency, demonstrated specific agonist activity at LPA2 without affecting other LPA receptors, validating the structure-guided design choice. nih.gov Subsequent optimization efforts focused on synthesizing derivatives of this new template to systematically improve its potency. nih.govacs.org

Impact of Substituent Modifications on Molecular Interactions and Selectivity

Once a lead scaffold is established, modifying its substituents is a key strategy to fine-tune molecular interactions with the target protein. The nature, position, and electronic properties of these substituents can dramatically alter a compound's binding affinity and selectivity. nih.goviomcworld.com

In the development of LPA2 agonists, computational modeling suggested that the addition of halogens at the para-position of the benzoic acid ring could be beneficial. nih.gov This led to the synthesis of compounds like 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid, which exhibited significantly increased potency, achieving picomolar activity. nih.govacs.org

Studies on other sulfamoyl benzoic acid derivatives have further illuminated the role of substituents. For instance, in a series of N-substituted 4-sulfamoylbenzoic acid derivatives designed as inhibitors of cytosolic phospholipase A2α (cPLA2α), modifications to the substituents on the sulfonamide nitrogen were explored. researchgate.net Replacing these groups with moieties such as naphthyl, naphthylmethyl, and variously substituted phenyl groups was investigated to understand their effect on inhibitory potency. researchgate.net

The fundamental principle that substituents regulate molecular properties is broadly applicable. Research on 4-chloro-3-sulfonamide benzoic acid derivatives demonstrated that introducing groups like hydroxyl (-OH), amine (-NH₂), and chloro (-Cl) precisely tunes the molecule's dipole moment and electronic configuration through inductive and conjugation effects. acs.orgacs.org While the application was in materials science, the study showed that a larger dipole moment, as seen with the -OH substituent, correlated with stronger binding energy to its target. acs.org Similarly, SAR studies on benzoic acid derivatives as α-amylase inhibitors revealed that a hydroxyl group at the 2-position of the benzene (B151609) ring strongly enhanced inhibitory activity, whereas methoxylation at the same position had a negative effect. mdpi.com

These examples underscore the critical role of systematic substituent modification in optimizing the pharmacological profile of sulfamoyl benzoic acid derivatives.

Computational Modeling for Predicting Structure-Function Correlations

Computational modeling has become an indispensable tool in modern drug discovery, providing deep insights into structure-function correlations that are difficult to ascertain through experimental methods alone. nih.govnih.gov These in silico techniques allow researchers to rationalize experimental SAR data and predict the activity of novel compounds, thereby accelerating the design-synthesis-test cycle. nih.govcornell.edu

For sulfamoyl benzoic acid derivatives, computational approaches have been used to rank potential scaffolds, predict binding affinities, and visualize interactions within the target's binding pocket. nih.gov This predictive power helps prioritize which analogues to synthesize, saving significant time and resources. acs.org

Computational drug design generally follows two main principles: ligand-based and structure-based design.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This method relies on the knowledge of molecules (ligands) that are known to interact with the target. mdpi.com Techniques like quantitative structure-activity relationships (QSAR) and pharmacophore modeling are used to build a model that describes the key structural features required for biological activity. mdpi.com The development of N-substituted 4-sulfamoylbenzoic acid derivatives as cPLA2α inhibitors, for example, was initiated from a hit compound identified through a ligand-based virtual screening approach, using potent known inhibitors as templates. researchgate.net

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein is available, either from experimental methods like X-ray crystallography or from computational techniques like homology modeling. caymanchem.com This approach involves docking candidate molecules into the target's binding site to predict their binding mode and affinity. researchgate.netmdpi.com The optimization of the sulfamoyl benzoic acid analogues into specific LPA2 agonists is a clear example of SBDD. nih.govacs.org Researchers docked various potential scaffolds into a homology model of the LPA2 receptor to rank them based on their docked energy scores and their fit with the known pharmacophore, guiding the selection of the most promising candidates for synthesis. nih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict the binding mode and affinity of small molecule ligands to their protein targets. unibs.it

In the study of sulfamoyl benzoic acid analogues for the LPA2 receptor, molecular docking was used to compare the binding affinity of the initial hit (GRI977143) with the newly designed sulfamoyl benzoic acid scaffold. nih.gov The calculations suggested that the new scaffold had a more favorable binding affinity, which was later confirmed by experimental data. nih.gov The docking simulations also provided crucial structural insights, predicting that key interactions with amino acid residues R3.28 and Q3.29 in the binding pocket were maintained and that the improved potency was linked to a stronger binding energy. nih.gov

| Compound | Description | Predicted Binding Affinity (kcal/mol) |

| GRI977143 (Compound 3) | Initial template scaffold | -7.94 |

| SBA Analogue (Compound 4) | Scaffold with -S- replaced by -NH-SO₂- | -8.53 |

| 5-Chloro SBA Analogue (Compound 11d) | Optimized lead compound with halogen | -9.21 |

This table presents computationally predicted binding affinities for key compounds in the development of LPA2 agonists, as reported in the cited research. nih.gov

Molecular Dynamics (MD) Simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time. researchgate.net While docking provides a static snapshot of the binding pose, MD simulations can assess the stability of this pose and characterize the dynamic behavior of the complex. dovepress.com These simulations can confirm if the key interactions predicted by docking are maintained over a longer timescale, providing greater confidence in the proposed binding model. researchgate.net

Future Research Directions and Advanced Applications

Exploration of Novel Derivatization Pathways for Diversification

Future research is poised to explore diverse derivatization pathways of 3-(Dimethylsulfamoyl)-4-methylbenzoic acid to generate novel compound libraries with a wide range of potential applications. The inherent reactivity of its carboxylic acid and sulfonamide functional groups provides a versatile scaffold for chemical modification. Key strategies for diversification are expected to focus on amide and ester bond formation at the carboxylic acid moiety, as well as modifications of the sulfonamide group.

The synthesis of amide derivatives, through coupling of the carboxylic acid with a diverse range of primary and secondary amines, presents a straightforward yet powerful approach to introduce chemical diversity. This can lead to the generation of compounds with varied physicochemical properties, which may be advantageous for specific biological targets. Similarly, esterification with various alcohols can yield a library of esters with modulated lipophilicity and metabolic stability.

Furthermore, the sulfonamide group, while generally stable, can also be a target for derivatization, although this is less common than modification of the carboxylic acid. More advanced derivatization strategies could involve using the aromatic ring as a platform for further functionalization, such as electrophilic aromatic substitution, to introduce additional substituents and further expand the chemical space of the resulting library.

Examples of known derivatives include naphthalen-1-yl 3-(N,N-dimethylsulfamoyl)-4-methylbenzoate and (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-3-(N,N-dimethylsulfamoyl)-4-methylbenzamide, which are utilized as analytical reference standards. caymanchem.comcaymanchem.com These compounds demonstrate the potential for creating more complex molecules from the this compound core structure.

A summary of potential derivatization strategies is presented in the table below:

| Functional Group | Reaction Type | Potential Reactants | Potential Outcome |

| Carboxylic Acid | Amidation | Primary and Secondary Amines | Diverse amide library |

| Carboxylic Acid | Esterification | Alcohols | Diverse ester library |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogens, Nitrating agents, etc. | Functionalized aromatic core |

Development of Green Chemistry Approaches for Sustainable Synthesis

The future synthesis of this compound and its derivatives will likely be guided by the principles of green chemistry to enhance sustainability and reduce environmental impact. Traditional synthetic routes for similar sulfonated aromatic compounds often involve the use of hazardous reagents and volatile organic solvents.

Future research will likely focus on the adoption of greener solvents, such as water or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are less toxic and more environmentally benign than traditional organic solvents. researchgate.netmdpi.com The use of water as a solvent in the synthesis of sulfonamide derivatives, in the presence of a simple base like sodium carbonate, has been shown to be an effective and eco-friendly approach. researchgate.netmdpi.com

Moreover, the development of catalytic methods for the sulfonation step could replace the use of stoichiometric amounts of harsh reagents like chlorosulfonic acid. The use of solid acid catalysts or enzymatic processes could offer milder and more selective reaction conditions. Energy efficiency is another key aspect of green chemistry, and the use of alternative energy sources such as microwave irradiation or ultrasound could accelerate reaction times and reduce energy consumption. scirp.org

Key green chemistry principles applicable to the synthesis of this compound are outlined below:

| Green Chemistry Principle | Application in Synthesis |

| Safer Solvents and Auxiliaries | Use of water, 2-MeTHF, or other green solvents. |

| Catalysis | Development of catalytic sulfonation methods. |

| Design for Energy Efficiency | Application of microwave or ultrasound-assisted synthesis. |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials. |

Investigations into Multifunctional Compound Design Principles

The structure of this compound, featuring two distinct functional groups, makes it an attractive scaffold for the design of multifunctional compounds. These are single molecules designed to interact with multiple biological targets, a strategy of growing interest in the treatment of complex diseases.

The carboxylic acid moiety can be derivatized to incorporate a pharmacophore that targets one biological entity, while the sulfonamide portion could be modified to interact with a second target. This "hybrid molecule" approach could lead to the development of novel therapeutics with improved efficacy or a more desirable side-effect profile compared to the administration of two separate drugs.

For instance, the carboxylic acid could be used to link to a moiety with anti-inflammatory properties, while the sulfonamide part could be functionalized to target a specific enzyme or receptor involved in a related pathological pathway. The design of such multifunctional compounds requires a deep understanding of the structure-activity relationships of each pharmacophore and the optimal linker strategy to ensure that both parts of the molecule can effectively engage with their respective targets.

High-Throughput Synthesis and Screening Methodologies for Compound Libraries

The development of high-throughput synthesis (HTS) and screening methodologies will be crucial for unlocking the full potential of this compound as a scaffold for drug discovery and other applications. HTS allows for the rapid synthesis of large libraries of related compounds, which can then be screened for biological activity in an automated fashion. nih.govnih.gov

The derivatization strategies outlined in section 7.1 are well-suited for combinatorial synthesis approaches, where a set of starting materials is systematically combined to generate a large and diverse library of products. These libraries can then be subjected to high-throughput screening against a panel of biological targets to identify "hit" compounds with desired activities. nih.govewadirect.com

The miniaturization and automation of these processes enable the testing of thousands of compounds in a short period, significantly accelerating the pace of discovery. nih.gov The data generated from these screens can then be used to build structure-activity relationship (SAR) models, which can guide the design of more potent and selective compounds in subsequent rounds of synthesis and testing.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(Dimethylsulfamoyl)-4-methylbenzoic acid?

Answer:

The synthesis typically involves functional group transformations on a benzoic acid scaffold. For the dimethylsulfamoyl group, chlorosulfonation followed by dimethylamine substitution is a common route. For example, sulfonation of 4-methylbenzoic acid using chlorosulfonic acid, followed by reaction with dimethylamine under controlled pH (8–10) and temperature (0–5°C) can yield the sulfamoyl derivative. Purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity . Alternative routes may involve direct coupling of pre-synthesized sulfamoyl chloride intermediates to the aromatic ring using Friedel-Crafts or Ullmann-type reactions .

Basic: How can researchers experimentally determine the solubility of this compound in organic solvents?

Answer:

Solubility studies are conducted using gravimetric or UV-spectrophotometric methods. For instance:

Gravimetric: Saturate solvent with the compound at controlled temperatures (e.g., 25–60°C), filter undissolved material, and evaporate the solvent to measure residue mass.

UV-Spectrophotometry: Prepare calibration curves at specific wavelengths (e.g., 254 nm) and measure absorbance of saturated solutions.

Data can be modeled using the Modified Apelblat equation or activity coefficient models (e.g., UNIFAC, Wilson) to predict solubility across temperatures .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., dimethylsulfamoyl protons at δ 2.8–3.2 ppm, aromatic protons split due to electron-withdrawing groups) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₃NO₄S, exact mass 259.0514) and fragmentation patterns .

- X-ray Diffraction (XRD): Single-crystal XRD resolves spatial arrangement, hydrogen bonding (e.g., carboxylic acid dimerization), and sulfamoyl group geometry .

Advanced: How can computational modeling optimize reaction conditions for synthesizing this compound?

Answer:

AI-driven synthesis planning tools (e.g., Reaxys, Pistachio) predict feasible routes by analyzing reaction databases. For example:

- Retrosynthetic Analysis: Identify key intermediates (e.g., 4-methylbenzoic acid, dimethylsulfamoyl chloride).

- Quantum Mechanical Calculations: Density Functional Theory (DFT) models transition states for sulfonation or amine substitution steps, optimizing activation energy and solvent effects .

- Process Optimization: Machine learning algorithms correlate variables (temperature, solvent polarity) with yield/purity, recommending ideal conditions (e.g., DMF as solvent for sulfamoylation) .

Advanced: What strategies address contradictions in biological activity data for sulfamoyl-containing benzoic acid derivatives?

Answer:

Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methyl vs. methoxy groups) to isolate contributions to activity .

Orthogonal Assays: Validate kinase inhibition (e.g., Bcr-Abl) using both enzymatic (e.g., ADP-Glo™) and cellular (e.g., apoptosis in CML cell lines) assays .

Molecular Docking: Compare binding poses of derivatives in target proteins (e.g., Abl1 kinase) to explain potency differences. For example, bulky sulfamoyl groups may sterically hinder ATP-binding pocket access .

Advanced: How can researchers assess the hydrolytic stability of the dimethylsulfamoyl group under physiological conditions?

Answer:

- pH-Dependent Stability Studies: Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC. Sulfamoyl groups are typically stable at neutral pH but hydrolyze under acidic/basic conditions to yield sulfonic acids or amines .

- Kinetic Analysis: Calculate half-life (t₁/₂) using first-order kinetics. Activation energy (Eₐ) derived from Arrhenius plots predicts shelf-life .

- Mass Spectrometry: Identify degradation products (e.g., 4-methylbenzoic acid, dimethylamine) to confirm cleavage mechanisms .

Advanced: What role does crystallography play in understanding the solid-state behavior of this compound?

Answer:

Single-crystal XRD reveals:

- Packing Arrangements: Hydrogen-bonding networks (e.g., carboxylic acid dimers, S=O···H interactions) influence solubility and melting point .

- Polymorphism Screening: Identify stable polymorphs via solvent-mediated crystallization (e.g., ethanol vs. acetonitrile).

- Co-crystal Design: Combine with co-formers (e.g., nicotinamide) to enhance bioavailability. XRD data guide co-crystal stoichiometry and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.